molecular formula C12H15NO2 B13557092 3-(2-(Azetidin-1-yl)ethyl)benzoic acid

3-(2-(Azetidin-1-yl)ethyl)benzoic acid

Cat. No.: B13557092
M. Wt: 205.25 g/mol
InChI Key: WZGPVZMJULZINY-UHFFFAOYSA-N
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Description

3-(2-(Azetidin-1-yl)ethyl)benzoic acid is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol This compound features a benzoic acid moiety substituted with an azetidine ring via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Azetidin-1-yl)ethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with azetidine. One common method includes the alkylation of benzoic acid with 2-(azetidin-1-yl)ethyl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Azetidin-1-yl)ethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylate salts or esters.

    Reduction: Secondary amines.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(Azetidin-1-yl)ethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Azetidin-1-yl)ethyl)benzoic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Pyrrolidin-1-yl)ethyl)benzoic acid
  • 3-(2-(Piperidin-1-yl)ethyl)benzoic acid
  • 3-(2-(Morpholin-1-yl)ethyl)benzoic acid

Uniqueness

3-(2-(Azetidin-1-yl)ethyl)benzoic acid is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. The azetidine ring’s strained nature can lead to unique reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-[2-(azetidin-1-yl)ethyl]benzoic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)11-4-1-3-10(9-11)5-8-13-6-2-7-13/h1,3-4,9H,2,5-8H2,(H,14,15)

InChI Key

WZGPVZMJULZINY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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